molecular formula C16H17ClN2O4S B6543167 2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide CAS No. 1060294-16-7

2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide

Cat. No.: B6543167
CAS No.: 1060294-16-7
M. Wt: 368.8 g/mol
InChI Key: UTPLFMDVKKTVBR-UHFFFAOYSA-N
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Description

2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a sulfonamide group, a chloro-substituted aromatic ring, and a methoxy group. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chloro-4-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 3-chloro-4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of 3-chloro-4-methoxybenzenesulfonamide: The sulfonyl chloride intermediate is then reacted with aniline in the presence of a base such as pyridine to form the sulfonamide.

    Acetylation: The final step involves the acetylation of the sulfonamide with N-methylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-[4-(3-chloro-4-hydroxybenzenesulfonamido)phenyl]-N-methylacetamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

Scientific Research Applications

2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxybenzenesulfonamide
  • N-methylacetamide
  • 4-methoxyphenylboronic acid

Uniqueness

2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both a sulfonamide and a methoxy group allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(3-chloro-4-methoxyphenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-18-16(20)9-11-3-5-12(6-4-11)19-24(21,22)13-7-8-15(23-2)14(17)10-13/h3-8,10,19H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPLFMDVKKTVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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